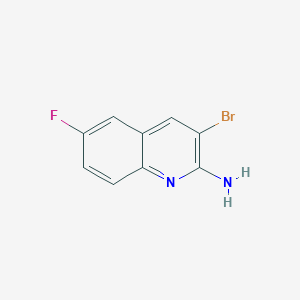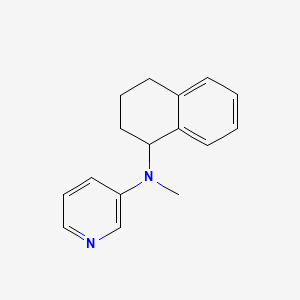![molecular formula C8H7BrN2O2 B11869408 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrido[1,2-a]pyrazine core structure, which is known for its biological activity and potential applications in medicinal chemistry. The presence of a bromine atom at the 7th position and a dione functionality at the 1,6 positions further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 2-(bromoacetyl)pyrrole with propargylamine followed by intramolecular cyclization can yield the desired compound . The reaction conditions typically involve the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The dione functionality can participate in redox reactions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the dione functionality.
Reduction: Reducing agents such as sodium borohydride can reduce the dione to a diol.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: Oxidized derivatives of the dione functionality.
Reduction Products: Reduced forms of the dione, such as diols.
Scientific Research Applications
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its derivatives are explored for use in organic electronics and fluorescent materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione involves its interaction with various molecular targets. The bromine atom and dione functionality allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrido[2,3-b]pyrazine Derivatives: These compounds have a different arrangement of the nitrogen atoms in the ring system, affecting their chemical properties and applications.
Uniqueness
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is unique due to the presence of the bromine atom and the dione functionality, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H7BrN2O2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-1-2-6-7(12)10-3-4-11(6)8(5)13/h1-2H,3-4H2,(H,10,12) |
InChI Key |
DHXMWCDOZUCSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=C(C2=O)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)





![Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)
![8-Benzyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11869370.png)

![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)




